4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylaniline with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted sulfonamides .
Scientific Research Applications
4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
- 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide
- 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide
Uniqueness
4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its similar compounds .
Biological Activity
4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of benzenesulfonamides, which are known for their roles in various pharmacological applications, including antibacterial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, examining its mechanisms of action, cellular effects, and research findings.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. It has been shown to influence:
- Enzyme Inhibition : The compound can inhibit serine/threonine protein kinases, which are essential for cell cycle regulation and signal transduction pathways.
- Gene Expression Modulation : It alters the expression of genes involved in metabolic pathways, impacting cellular metabolism and function.
- Calcium Channel Interaction : Theoretical studies suggest that similar sulfonamides can act as calcium channel inhibitors, affecting cardiovascular responses such as perfusion pressure and coronary resistance .
Cellular Effects
This compound has demonstrated significant effects on cellular processes:
- Cell Proliferation : Research indicates that compounds within the same class exhibit varying degrees of inhibitory effects on cancer cell proliferation. For instance, related sulfonamides have shown potent activity against breast cancer cells while sparing normal cells .
- Cardiovascular Impact : In isolated rat heart models, some sulfonamide derivatives have been reported to decrease perfusion pressure and coronary resistance, indicating potential cardiovascular applications .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption : Theoretical models suggest variability in permeability across different cell lines.
- Distribution : The compound's ability to reach target tissues effectively influences its biological activity.
- Metabolism and Excretion : Knowledge of metabolic pathways can help predict drug interactions and side effects.
In Vitro Studies
Several studies have explored the biological activity of sulfonamide derivatives:
- Anticancer Activity : A study highlighted that certain benzenesulfonamide derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential as anticancer agents .
- Cardiovascular Effects : Another investigation using isolated rat hearts demonstrated that specific sulfonamides could significantly reduce coronary resistance compared to controls .
Comparative Table of Biological Activities
Properties
IUPAC Name |
4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZOIOKBHAJLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.